molecular formula C11H7Cl2NO2S B2711992 (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate CAS No. 478047-21-1

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate

Cat. No. B2711992
CAS RN: 478047-21-1
M. Wt: 288.14
InChI Key: ZKWRLLLSMPLCID-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is an organic compound belonging to the class of thiazoles. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as being used in a variety of research applications.

Scientific Research Applications

Antimicrobial Applications

Derivatives similar to (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate have been synthesized and evaluated for their antimicrobial properties. For instance, 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated moderate to excellent activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (H. B'Bhatt & S. Sharma, 2017).

Antiviral Activity

Compounds derived from 4-chlorobenzoic acid, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown potential antiviral activities, particularly against the tobacco mosaic virus (Zhuo Chen et al., 2010).

Herbicidal Activity

A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and identified as effective herbicidal inhibitors of photosystem II electron transport, showing promise as novel herbicides with activities comparable to existing analogues (Qingmin Wang et al., 2004).

Corrosion Inhibition

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including derivatives of this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies reveal the effectiveness of such compounds in preventing surface damage and reducing roughness, highlighting their potential in industrial applications (M. Rbaa et al., 2019).

Mechanism of Action

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-9-4-2-1-3-8(9)10(15)16-6-7-5-14-11(13)17-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWRLLLSMPLCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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